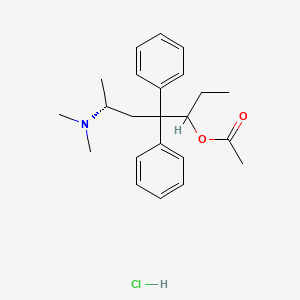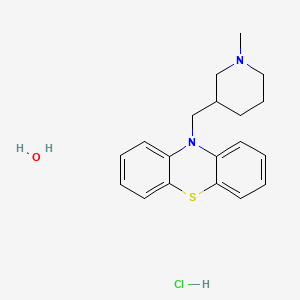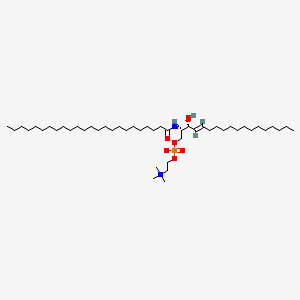
C24 Sphingomyelin
Vue d'ensemble
Description
C24 Sphingomyelin is a type of sphingolipid that primarily resides in the outer leaflet of the plasma membrane . It plays a distinct role compared to C16 or C18 sphingomyelin in asymmetric membranes . It has been found to interact uniquely with cholesterol and regulate the lateral organization in asymmetric membranes, potentially by generating cholesterol asymmetry .
Synthesis Analysis
Sphingolipids, including C24 sphingomyelin, are synthesized in the endoplasmic reticulum from nonsphingolipid precursors . The glucosphingolipids depend initially on the enzyme glucosylceramide synthase (GCS) which attaches glucose as the first residue to the C1 hydroxyl position .
Molecular Structure Analysis
The molecular structure of sphingomyelin in fluid phase bilayers has been determined by simultaneously analyzing small-angle neutron and X-ray scattering data . The structural parameters include the area per lipid, total bilayer thickness, and hydrocarbon thickness .
Chemical Reactions Analysis
C24 sphingolipids, namely lignoceroyl sphingomyelin (lSM) and lignoceroyl ceramide (lCer), have higher membrane rigidifying properties than their C24:1 homologues (nervonoyl SM, nSM, or nervonoyl Cer, nCer), although with a similar strong capacity to induce segregated gel phases .
Physical And Chemical Properties Analysis
The biophysical properties of sphingolipids containing lignoceric (C24:0) or nervonic (C24:1) fatty acyl residues have been studied in multicomponent lipid bilayers containing cholesterol .
Applications De Recherche Scientifique
Nutritional Functions and Food Applications
Sphingomyelin and its metabolites play signaling roles in the regulation of human health . As nutrients, dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry . They are used in modern food preparations including dairy products and infant formula, skin improvement, delivery systems, and oil organogels . Dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis .
Role in Metabolic Syndrome
Endogenous sphingomyelin is involved in metabolic syndrome (MetS), while dietary sphingomyelin supplementation may maintain lipid metabolism and prevent or alleviate MetS . Dietary sphingomyelin supplementation has been found to reduce blood total cholesterol level, low-density lipoprotein cholesterol level, and diastolic blood pressure in adults without MetS . It also increases high-density lipoprotein level and muscle fiber conduction velocity .
Impact on Insulin Level
Dietary sphingomyelin supplementation has been found to reduce insulin level and HOMA-IR without affecting blood levels of glucose and inflammatory cytokines . This suggests that sphingomyelin could be beneficial for managing insulin resistance and related conditions.
Role in Cell Membrane Function
C24 sphingomyelin is a critical component of the plasma membrane . It suppresses microdomains in model membranes and live cells by partitioning cholesterol into the inner leaflet . This suggests that C24 sphingomyelin plays a key role in maintaining the function and integrity of cell membranes.
Impact on Cholesterol and Membrane Microdomains
C24 sphingomyelin, when placed in the outer leaflet, suppresses microdomains in giant unilamellar vesicles and also suppresses submicron domains in the plasma membrane of HeLa cells . This indicates that C24 sphingomyelin has a significant impact on cholesterol distribution and the formation of membrane microdomains.
Mécanisme D'action
Target of Action
C24 Sphingomyelin primarily targets the plasma membrane of mammalian cells . It resides in the outer leaflet of the plasma membrane and plays a crucial role in governing cholesterol and the lateral organization of the plasma membrane .
Mode of Action
C24 Sphingomyelin interacts uniquely with cholesterol, influencing the lateral organization in asymmetric membranes . Molecular dynamics simulations suggest that when C24 Sphingomyelin is in the outer leaflet, the acyl chain of C24 Sphingomyelin interdigitates into the opposing leaflet, favoring cholesterol in the inner leaflet .
Biochemical Pathways
C24 Sphingomyelin impacts several biochemical pathways. It suppresses the formation of microdomains in the plasma membrane . This suppression is believed to be due to the partitioning of cholesterol into the inner leaflet . The presence of C24 Sphingomyelin in the outer leaflet of the plasma membrane can lead to cholesterol asymmetry .
Pharmacokinetics
It is known that c24 sphingomyelin resides primarily in the outer leaflet of the plasma membrane .
Result of Action
The presence of C24 Sphingomyelin in the outer leaflet of the plasma membrane suppresses the formation of submicron domains in the plasma membrane . This unique interaction with cholesterol regulates the lateral organization in asymmetric membranes, potentially generating cholesterol asymmetry .
Action Environment
The action of C24 Sphingomyelin is influenced by its environment. For instance, in the plasma membrane of human erythrocytes, where a mixture of C24 and C16 sphingolipids is present, cholesterol still prefers the inner leaflet . This suggests that the presence of other sphingolipids can influence the action of C24 Sphingomyelin.
Orientations Futures
The study of C24 sphingomyelin is still ongoing, with researchers investigating its unique interactions with cholesterol and its impact on the lateral organization in asymmetric membranes . Further research is needed to fully understand its role and potential applications.
Propriétés
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDPUVGSSDPBMD-XTAIVQBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H95N2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347426 | |
| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
815.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | SM(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
C24 Sphingomyelin | |
CAS RN |
60037-60-7 | |
| Record name | N-(Tetracosanoyl)-sphing-4-enine-1-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SM(d18:1/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





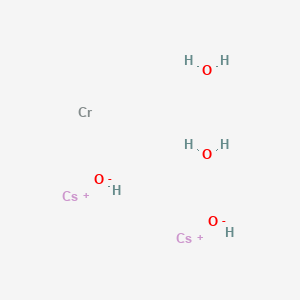
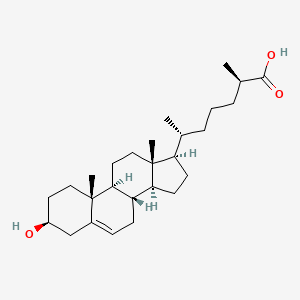
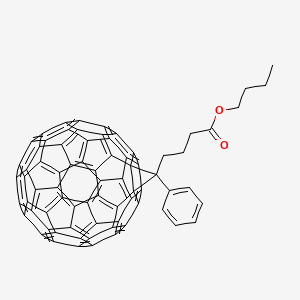
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
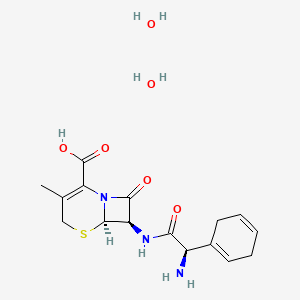

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
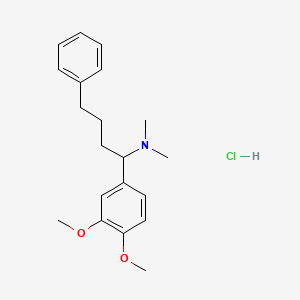
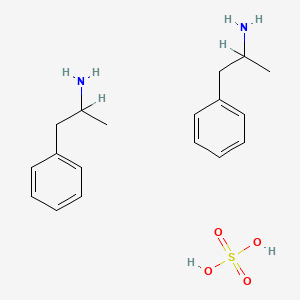
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
